4-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple steps. One common method involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the aryl sulfonyl ester, which can then be further reacted to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A structurally similar compound with different functional groups.
7-(Carboxymethoxy)-4-methylchromen-2-one: Another coumarin derivative with distinct properties.
4-Methylumbelliferyl acetate: A related compound used in various biochemical assays.
Uniqueness
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NO6S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C21H21NO6S/c1-4-18(22-29(25,26)16-8-5-13(2)6-9-16)21(24)27-15-7-10-17-14(3)11-20(23)28-19(17)12-15/h5-12,18,22H,4H2,1-3H3 |
InChI Key |
UQPSFMUYCINNSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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